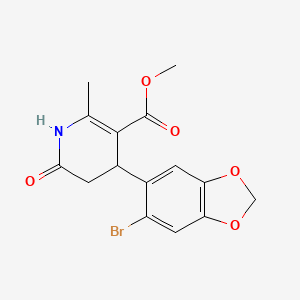
N,N'-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) is a complex organic compound that features a quinazoline core linked to benzene rings and nitrobenzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, which can be synthesized from 2-aminobenzonitrile and carbon dioxide under atmospheric pressure using a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) . The benzene rings and nitrobenzamide groups are then introduced through subsequent reactions involving appropriate benzene derivatives and nitration reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while electrophilic substitution could introduce various functional groups onto the benzene rings.
Wissenschaftliche Forschungsanwendungen
N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials with specific properties, such as electronic or photonic materials.
Wirkmechanismus
The mechanism of action of N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: A simpler quinazoline derivative with potential antibacterial activity.
N-(4-(quinazolin-2-yl)phenyl)benzamide: A derivative with potent anti-angiogenesis activities.
Uniqueness
N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) is unique due to its complex structure, which combines the quinazoline core with benzene rings and nitrobenzamide groups. This unique structure may confer specific properties and activities not found in simpler quinazoline derivatives.
Eigenschaften
IUPAC Name |
2-nitro-N-[4-[2-[4-[(2-nitrobenzoyl)amino]phenyl]quinazolin-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22N6O6/c41-33(26-8-2-5-11-29(26)39(43)44)35-23-17-13-21(14-18-23)31-25-7-1-4-10-28(25)37-32(38-31)22-15-19-24(20-16-22)36-34(42)27-9-3-6-12-30(27)40(45)46/h1-20H,(H,35,41)(H,36,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGRHTPWSJJICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-chloro-4-fluorobenzyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5045376.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5045380.png)

![N-benzyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide](/img/structure/B5045385.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate](/img/structure/B5045388.png)
![2-({2-[(4-CHLOROPHENYL)CARBAMOYL]-4,6-DINITROPHENYL}AMINO)-4-METHYLPENTANOIC ACID](/img/structure/B5045404.png)

![17-(3-chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5045425.png)

![(2R*,6S*)-4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5045436.png)

